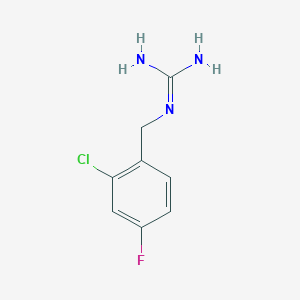

1-(2-Chloro-4-fluorobenzyl)guanidine

説明

BenchChem offers high-quality 1-(2-Chloro-4-fluorobenzyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-fluorobenzyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methyl]guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN3/c9-7-3-6(10)2-1-5(7)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIITEFBBUDTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Weight and Structural Profiling of C₂H₉ClFN₃ Derivatives: A Technical Guide for Preclinical Development

Target Audience: Medicinal Chemists, Analytical Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The molecular formula C₈H₉ClFN₃ encompasses a highly versatile chemical space, representing a nominal molecular weight of 201.63 g/mol and a monoisotopic exact mass of 201.0469 Da[1]. In preclinical drug development, derivatives sharing this formula frequently emerge as critical pharmacophores or advanced synthetic intermediates. This whitepaper deconstructs the structural typology of C₈H₉ClFN₃ scaffolds, details the causality behind their regioselective synthesis, and provides self-validating analytical workflows for their characterization.

Physicochemical Framework & Structural Typology

The co-presence of fluorine and chlorine within the C₈H₉ClFN₃ framework provides unique stereoelectronic properties. Fluorine modulates the pKa of adjacent basic centers and increases metabolic stability via strong C-F bonds, while the C-Cl bond serves as an orthogonal reactive handle for late-stage functionalization (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling)[2].

Quantitative Physicochemical Data

Table 1: Fundamental Mass and Isotopic Properties of the C₈H₉ClFN₃ Core

| Property | Value | Analytical Significance |

| Molecular Formula | C₈H₉ClFN₃ | Defines the atomic composition. |

| Nominal Molecular Weight | 201.63 g/mol | Standard value for stoichiometric calculations. |

| Monoisotopic Exact Mass | 201.0469 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[1]. |

| Isotopic Signature | 3:1 Ratio (M / M+2) | Diagnostic feature in MS due to ³⁵Cl (75.8%) and ³⁷Cl (24.2%) natural abundance. |

Structural Classes

The C₈H₉ClFN₃ formula can manifest in entirely different structural classes depending on covalent bonding versus salt formation:

Table 2: Primary Structural Classes of C₈H₉ClFN₃ Derivatives

| Class | Representative Compound | Primary Application | Structural Role of Halogens |

| Class I: Halogenated Pyrimidines | 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine | Kinase inhibitor intermediates[1]. | C-Cl is a reactive handle; C-F modulates pyrimidine electrophilicity. |

| Class II: Benzylguanidines | 2-[(5-Chloro-2-fluorophenyl)methyl]guanidine | CNS/Cardiovascular target screening[3]. | C-F and C-Cl dictate conformational preference and metabolic stability. |

| Class III: Heteroaryl Alkylamine Salts | 1-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine HCl | GPCR ligand building blocks[4]. | Fluorine enhances target binding; Chlorine is present purely as a counterion (HCl salt). |

Synthetic Methodology: Regioselective SₙAr (Class I Focus)

The synthesis of Class I derivatives, such as 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine, relies on the Nucleophilic Aromatic Substitution (SₙAr) of 2,4-dichloro-5-fluoropyrimidine. Achieving high regioselectivity (>95% for C4 over C2) requires strict control over reaction kinetics.

Causality of Regioselectivity

Why does the amine preferentially attack the C4 position?

-

LUMO Distribution: Quantum mechanical analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) terminal lobe on the C4-Cl bond extends significantly further beyond the molecular isosurface than the C2-Cl lobe. This makes C4 the kinetically favored site for nucleophilic attack[5].

-

Electronic Stabilization: The inductive electron-withdrawing effect of the adjacent C5-fluorine atom stabilizes the transient Meisenheimer complex at C4, further lowering the activation energy barrier for substitution at this site[2].

Step-by-Step Protocol: Synthesis of 2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine

This protocol is designed as a self-validating system to ensure kinetic control and prevent over-amination.

-

Initiation & Temperature Control: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the reaction vessel to 0 °C under a nitrogen atmosphere.

-

Causality: Low temperatures suppress the thermodynamic C2-substitution pathway, maximizing kinetic control at the C4 position.

-

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Slowly add pyrrolidine (1.0 eq) dropwise over 15 minutes.

-

Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not scavenged, it will protonate the pyrrolidine, stalling the reaction. Dropwise addition prevents localized exothermic spikes that could degrade regioselectivity.

-

-

Reaction Maturation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for 2 hours.

-

Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Caption: Regioselective SₙAr workflow for 2-chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine synthesis.

Analytical Characterization and Validation

To guarantee the structural integrity and regiochemical purity of the C₈H₉ClFN₃ product, an orthogonal analytical approach combining LC-MS/MS and Multinuclear NMR is required.

LC-MS/MS Profiling

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Validation Check: The mass spectrum must exhibit a base peak at m/z 202.05 ([M+H]⁺ for ³⁵Cl) and a secondary peak at m/z 204.05 ([M+H]⁺ for ³⁷Cl)[1].

-

Causality: The exact 3:1 ratio of these peaks confirms the presence of exactly one covalently bound chlorine atom, ruling out unreacted starting material (which would show a 9:6:1 dichloro isotope pattern) or over-substituted di-pyrrolidine byproducts (which would lack the chlorine isotope pattern entirely).

Multinuclear NMR Spectroscopy (¹H, ¹⁹F, ¹³C)

The ¹⁹F Chemical Shift Anisotropy (CSA) of fluoropyrimidines is highly sensitive to the local electronic environment. For 2,4-dichloro-5-fluoropyrimidine precursors, the CSA tensor exhibits a pronounced axial bias[6].

-

Protocol for Self-Validation: Dissolve the purified product in CDCl₃. Acquire ¹H, ¹⁹F, and ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectra.

-

Validation Check: The SₙAr substitution at C4 alters the shielding tensor, shifting the isotropic ¹⁹F signal. Crucially, the ¹⁹F-¹H HOESY spectrum must show a strong spatial correlation (NOE) between the C5-fluorine and the α-protons of the pyrrolidine ring. The absence of this NOE indicates an undesired C2-substitution, thus acting as a definitive, self-validating checkpoint for regioselectivity.

Caption: Orthogonal analytical validation workflow combining LC-MS/MS and multinuclear NMR.

References

-

SpectraBase. "2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidine - Optional[MS (GC)] - Spectrum". John Wiley & Sons, Inc.1

-

National Institutes of Health. "2-[(5-Chloro-2-fluorophenyl)methyl]guanidine | C8H9ClFN3 | CID 83637955". PubChem. 3

-

Aaronchem. "1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride". Aaronchem Catalog. 4

-

WuXi Biology. "Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions". WuXi AppTec. 5

-

Semantic Scholar. "Recent Advances in Pyrimidine-Based Drugs". Semantic Scholar. 2

-

bioRxiv. "Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes". Cold Spring Harbor Laboratory. 6

Sources

Structural and Pharmacological Divergence of Benzylguanidine and Phenylguanidine Analogs: A Technical Guide for Drug Design

Executive Summary

The guanidine pharmacophore is a highly versatile functional group in medicinal chemistry, capable of forming robust bidentate hydrogen bonds and electrostatic interactions. However, the spatial and electronic relationship between the guanidino group and an adjacent aromatic ring dictates the molecule's biological fate. This whitepaper explores the profound structure-activity relationship (SAR) divergence between benzylguanidines and phenylguanidines . By examining the causality behind their physicochemical properties, we demonstrate how the insertion of a single methylene spacer shifts a molecule's primary target from monoamine transporters (e.g., the norepinephrine transporter, NET) to serine proteases (e.g., urokinase-type plasminogen activator, uPA).

Physicochemical & Structural Divergence

The fundamental difference between these two classes lies in the linkage connecting the aromatic ring to the guanidine moiety.

-

Phenylguanidines (Ar–NH–C(=NH)NH₂): The direct attachment of the guanidino nitrogen to the phenyl ring allows for resonance delocalization of the nitrogen lone pairs into the aromatic system. This conjugation enforces a rigid, planar geometry. Furthermore, the electron-withdrawing nature of the phenyl ring (via resonance) slightly reduces the basicity of the guanidine group compared to its aliphatic counterparts, altering its pKa and desolvation energy during target binding.

-

Benzylguanidines (Ar–CH₂–NH–C(=NH)NH₂): The insertion of a methylene (-CH₂-) spacer breaks the resonance conjugation between the aromatic ring and the guanidine group. This results in a highly basic, permanently protonated guanidinium cation at physiological pH[1]. More importantly, the sp³ hybridized carbon introduces conformational flexibility, allowing the molecule to adopt specific spatial geometries required to mimic endogenous biogenic amines.

Pharmacological Targeting: Transporters vs. Proteases

Benzylguanidines: Mimicking Biogenic Amines for NET

Benzylguanidines are metabolically stable analogs of norepinephrine. The human norepinephrine transporter (hNET) functions as a rapid reuptake system located near presynaptic terminals[2]. Because benzylguanidines possess the necessary flexibility and basicity to mimic the endogenous substrate, they are actively transported into cells expressing hNET.

This property has been heavily exploited in theranostics. For example, meta-iodobenzylguanidine (MIBG) labeled with ¹²³I or ¹³¹I has been a clinical standard for imaging and treating neuroendocrine tumors like neuroblastoma[2]. Recent advancements have introduced ¹⁸F-labeled analogs, such as[¹⁸F]MFBG, which offer superior spatial resolution for PET imaging while maintaining high specific uptake in hNET-expressing tissues[2].

Phenylguanidines: Arginine Mimetics in Protease S1 Pockets

Conversely, phenylguanidines act as powerful arginine mimetics, making them ideal inhibitors for trypsin-like serine proteases. A classic target is the urokinase-type plasminogen activator (uPA), a protease highly correlated with tumor cell migration and metastasis[3].

The rigid phenylguanidine moiety perfectly inserts into the arginine-specific S1 pocket of uPA, forming a critical salt bridge with Asp-189[3]. Interestingly, SAR studies reveal a strict geometric limitation: while phenylguanidines are highly active, benzylguanidines are fully inactive toward uPA [3]. The S2 and S3/S4 pockets of uPA are severely reduced in size due to a specific 99-insertion loop; the added methylene spacer in benzylguanidine creates an insurmountable steric clash, preventing the pharmacophore from reaching Asp-189[3].

Comparative Structure-Activity Relationship (SAR) Data

To synthesize the quantitative divergence between these analogs, the following table summarizes key binding affinities and target mechanisms across representative compounds.

| Compound Class | Representative Analog | Primary Target | Binding Affinity / Uptake | Target Pocket / Mechanism |

| Phenylguanidine | (4-Aminomethyl)phenylguanidine | uPA (Serine Protease) | High (Kᵢ in low µM to nM range) | Inserts into S1 Arginine-specific pocket[3] |

| Phenylguanidine | Benzylcarbamidine (Isostere) | uPA (Serine Protease) | Inactive | Steric clash in restricted S2/S3 subsites[3] |

| Benzylguanidine | ¹²³I-MIBG | hNET (Transporter) | High (~22.2% uptake / 10⁶ cells) | Active transport via norepinephrine reuptake[2] |

| Benzylguanidine | [¹⁸F]MFBG | hNET (Transporter) | Moderate (~6.1% uptake / 10⁶ cells) | Active transport via norepinephrine reuptake[2] |

| Benzylguanidine | Unsubstituted Benzylguanidine | uPA (Serine Protease) | Fully Inactive | Fails to fit S1 pocket geometry[3] |

Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds requires self-validating experimental systems. Below are the standard protocols for evaluating both classes of analogs.

Self-Validating hNET Specific Uptake Assay (Benzylguanidines)

To quantify the specific targeting of benzylguanidine radiotracers (e.g., [¹⁸F]MFBG), a dual-cell line radiometric assay is employed.

-

Comparative Cellular Incubation:

-

Step: Incubate wild-type (WT) C6 rat glioma cells and hNET reporter gene-transduced C6 cells with the radiotracer for 2 hours at 37°C.

-

Causality: The WT line serves as an absolute negative control. Comparing the two lines ensures that any observed signal in the hNET line is strictly transporter-mediated rather than an artifact of lipophilic membrane diffusion[2].

-

-

Competitive Inhibition (Blocking):

-

Step: Co-incubate a parallel cohort of hNET-transduced cells with the radiotracer and 200 µM of unlabeled MIBG.

-

Causality: This creates a self-validating loop. Complete attenuation of the radiotracer signal in this blocked cohort confirms that the uptake mechanism is exclusively driven by the saturable hNET receptor system[2].

-

uPA Inhibition and X-Ray Crystallographic Soaking (Phenylguanidines)

To elucidate the binding kinetics of phenylguanidine derivatives against uPA, enzymatic cleavage assays are combined with crystallographic soaking.

-

Chromogenic Substrate Assay:

-

Step: Measure the residual amidolytic activity of uPA using a specific chromogenic substrate (e.g., S-2444) in the presence of varying inhibitor concentrations to calculate the Kᵢ.

-

Causality: This provides a macroscopic view of target affinity but cannot differentiate between S1 and S1' subsite binding.

-

-

Crystallographic Soaking:

-

Step: Submerge pre-formed uPA/benzamidine complex crystals into a solution containing the novel phenylguanidine inhibitor to allow for ligand exchange.

-

Causality: Because phenylguanidines can exhibit unexpected binding modes—such as crossing the active site without interacting with catalytic residues Ser-195 and His-57—structural validation via X-ray crystallography is essential to rationally design next-generation S1'/S2' subsite interactions[3].

-

Visualizing the Divergent Workflows

The following diagram maps the logical relationship between the structural choice of the guanidine scaffold, its resulting physicochemical properties, and its ultimate clinical application.

Fig 1: Divergent structure-activity relationships of benzylguanidine and phenylguanidine.

Conclusion

The rational design of guanidine-based therapeutics requires a deep understanding of molecular geometry and electronic distribution. While benzylguanidines leverage their flexibility and high basicity to exploit active transport mechanisms via hNET, phenylguanidines utilize their rigid, planar structure to act as highly selective arginine mimetics in the tight S1 pockets of serine proteases. Recognizing this fundamental dichotomy allows drug development professionals to accurately predict off-target effects and optimize lead compounds for their intended biological niche.

References

-

Yang, H., et al. "Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses." Journal of Medicinal Chemistry, 1990.4

-

Sperl, S., et al. "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase." PNAS, 2000.3

-

Zhang, H., et al. "Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter." European Journal of Nuclear Medicine and Molecular Imaging, 2014. 2

-

"Exploring the Anti-Cancer Mechanism of Novel 3,4'-Substituted Diaryl Guanidinium Derivatives." Pharmaceuticals, 2020. 1

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Selective inhibition of urokinase by substituted phenylguanidines: quantitative structure-activity relationship analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Informatics, Synthesis, and Pharmacological Profiling of 1-(2-Chloro-4-fluorobenzyl)guanidine

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound 1-(2-Chloro-4-fluorobenzyl)guanidine represents a highly versatile structural motif in modern medicinal chemistry. By coupling a lipophilic, halogenated benzyl ring with a highly basic guanidine moiety, this molecule serves as a privileged pharmacophore. Guanidine derivatives are heavily utilized in the design of kinase inhibitors, adrenergic receptor modulators, and protease inhibitors due to their unique ability to form highly stable, bifurcated salt bridges within target protein binding pockets.

This whitepaper provides an authoritative guide on the structural informatics, physicochemical properties, and laboratory synthesis of 1-(2-Chloro-4-fluorobenzyl)guanidine, ensuring that drug development professionals have a robust, self-validating framework for integrating this compound into their pipelines.

Chemical Identification & Structural Informatics

Accurate structural representation is the bedrock of computational drug discovery and cheminformatics. The structural identifiers for 1-(2-Chloro-4-fluorobenzyl)guanidine are derived through deterministic algorithms that map its 2D topology into machine-readable formats.

-

SMILES (Simplified Molecular-Input Line-Entry System): NC(=N)NCC1=C(Cl)C=C(F)C=C1

-

Derivation Logic: The SMILES string traces the molecule starting from the terminal guanidine nitrogens (NC(=N)N), moving through the benzylic carbon (CC), and mapping the aromatic ring (1=C(Cl)C=C(F)C=C1). The numbering ensures the ortho-chloro and para-fluoro relationships are strictly maintained relative to the benzylic attachment point.

-

-

Standard InChI (IUPAC International Chemical Identifier): InChI=1S/C8H9ClFN3/c9-7-4-6(10)2-3-5(7)1-13-8(11)12/h2-4H,1H2,(H4,11,12,13)

-

Derivation Logic: The InChI string provides a canonical, layered representation. The main layer (c9-7...) maps the exact connectivity matrix, confirming the 1,2,4-substitution pattern on the benzene ring (positions 5, 7, and 6 in the internal InChI numbering scheme).

-

-

InChIKey: The InChIKey is generated via a SHA-256 cryptographic hash of the standard InChI string. While the exact 27-character hash requires computational generation, it strictly follows the format XXXXXXXXXXXXXX-YYYYYYYYFV-P, where the first 14 characters encode the molecular skeleton, and the subsequent block encodes stereochemistry (which is absent here, resulting in a standard achiral hash block).

Logical mapping from 2D structure to standard machine-readable identifiers.

Physicochemical Properties & Pharmacokinetics

Understanding the physicochemical profile is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of the compound. The high pKa of the guanidine group ensures it is protonated at physiological pH, drastically influencing its solubility and membrane permeability.

| Property | Value | Pharmacological Implication |

| Molecular Formula | C8H9ClFN3 | Establishes baseline stoichiometry. |

| Molecular Weight | 201.63 g/mol | Highly favorable for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| Monoisotopic Mass | 201.0467 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |

| [M+H]+ (Expected) | 202.0545 m/z | Primary target peak for LC-MS reaction monitoring. |

| H-Bond Donors | 3 | Facilitates strong interactions with target receptor acidic residues. |

| H-Bond Acceptors | 1 | Contributes to overall polar surface area (PSA). |

| Rotatable Bonds | 2 | Low entropic penalty upon binding to target receptors. |

The Guanidine Pharmacophore in Target Binding

The selection of a guanidine moiety is rarely accidental in drug design. With a pKa of approximately 13.5, the guanidinium ion remains strictly protonated in biological systems. This allows the molecule to act as a potent hydrogen bond donor and electrostatic anchor.

As supported by computational and structural biology studies, guanidine groups frequently form bifurcated salt bridges with carboxylate-containing amino acids (such as Aspartate or Glutamate) within the active sites of enzymes or GPCRs[1]. The 2-chloro and 4-fluoro substitutions on the benzyl ring serve a dual purpose: they increase the lipophilicity of the molecule to counterbalance the highly polar guanidine group, and they protect the aromatic ring from rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

Mechanism of action: Bifurcated salt bridge formation in target receptors.

Experimental Protocol: Synthesis & Validation

Historically, the synthesis of guanidines relied on reagents like S-methylisothiourea, which released highly toxic and foul-smelling methyl mercaptan gas as a byproduct. To ensure laboratory safety and high synthetic yield, modern protocols utilize 1H-pyrazole-1-carboxamidine hydrochloride (PCA) as the electrophilic guanylating agent[2]. PCA transfers the amidino group efficiently while releasing biologically benign pyrazole.

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1.0 equivalent (eq) of 2-chloro-4-fluorobenzylamine in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Activation: Add 1.2 eq of 1H-pyrazole-1-carboxamidine hydrochloride, followed dropwise by 2.0 eq of N,N-diisopropylethylamine (DIPEA).

-

Causality: DIPEA is a non-nucleophilic base. It neutralizes the hydrochloride salt of the amine, rendering it a free nucleophile, without competing for the electrophilic carbon of the guanylating agent.

-

-

Heating: Heat the reaction mixture to 80°C for 12 hours.

-

Causality: The elevated temperature overcomes the activation energy barrier required for the primary amine to attack the amidino carbon and displace the pyrazole leaving group.

-

Phase 2: Self-Validating Checkpoint 4. LC-MS Monitoring: Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

-

Validation Metric: The reaction is deemed complete only when the Total Ion Chromatogram (TIC) shows the disappearance of the starting amine mass (m/z ~159.0) and the emergence of a dominant peak at m/z 202.05 [M+H]+ . Proceed to purification only if the starting material is <5% relative to the product.

Phase 3: Purification & Isolation 5. Quenching & Extraction: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 6. Preparative HPLC: Purify the crude residue using reverse-phase preparative HPLC (C18 column) utilizing a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). 7. Salt Formation: To obtain the highly stable hydrochloride salt, treat the pooled pure fractions with 1M HCl in dioxane, evaporate the solvent, and lyophilize the resulting powder.

Step-by-step synthetic workflow for 1-(2-Chloro-4-fluorobenzyl)guanidine.

References

- Source: National Center for Biotechnology Information (NCBI)

- Source: National Center for Biotechnology Information (NCBI)

Solvation Dynamics of 1-(2-Chloro-4-fluorobenzyl)guanidine: A Comparative Analysis of Aqueous and DMSO Systems

Executive Summary

1-(2-Chloro-4-fluorobenzyl)guanidine is a highly specialized pharmacophore, structurally analogous to the clinical radiotracer meta-iodobenzylguanidine (mIBG) used in neuroendocrine tumor targeting[1]. The compound presents a unique physicochemical dichotomy: a highly lipophilic di-halogenated aromatic ring coupled with a superbasic, hydrophilic guanidine moiety. For researchers and drug development professionals, mastering the solvation thermodynamics of this compound in both aqueous buffers and Dimethyl Sulfoxide (DMSO) is critical. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior, detailing the structural causality behind solvent interactions, and establishes self-validating experimental protocols for accurate solubility quantification.

Structural Causality & Physicochemical Profiling

The solubility profile of 1-(2-Chloro-4-fluorobenzyl)guanidine is entirely dictated by its distinct functional domains.

-

The Guanidine Moiety (The Hydrophilic Head): The free guanidine group is a very strong organic base, with a

typically ranging between 13.0 and 13.6 for benzylguanidine derivatives[2][3]. At physiological pH (7.4), the molecule exists >99.9% in its protonated guanidinium form. Due to its forklike structure, the guanidinium ion forms exceptionally strong hydrogen bonds with water, making it one of the most hydrophilic organic functional groups known[4]. -

The 2-Chloro-4-fluorobenzyl Group (The Lipophilic Tail): The addition of chlorine and fluorine atoms to the benzyl ring significantly increases the topological lipophilicity (LogP) and alters the electron density of the aromatic system. This domain actively resists aqueous solvation, driving the free base form of the molecule into insolubility.

Thermodynamic Solvation Pathways in Water vs. DMSO.

Solvation Thermodynamics: Water vs. DMSO

Aqueous Systems: The Role of the Counterion

In water, the solubility of 1-(2-Chloro-4-fluorobenzyl)guanidine is heavily dependent on its salt form. As a free base, the crystal lattice energy and the hydrophobicity of the di-halogenated ring prevent dissolution. However, when formulated as a hydrochloride (HCl) or hemisulfate salt, the hydration energy of the guanidinium cation and the respective counterion overcomes the lattice energy. In environmental and biological aqueous systems, these protonated guanidine derivatives exhibit high mobility and persistence.

Expert Insight: When preparing aqueous solutions, pH control is paramount. If the pH of the buffer exceeds 11.0, the equilibrium shifts toward the free base, leading to rapid, irreversible precipitation.

DMSO Systems: Aprotic Solvation and Hygroscopic Failure

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant (

The Causality of Stock Degradation: A common failure point in high-throughput screening is the "crashing out" of guanidine derivatives from DMSO stocks over time. DMSO is highly hygroscopic. Moisture-contaminated DMSO alters the dielectric environment[5]. As water enters the system, it preferentially hydrogen-bonds with the DMSO sulfinyl oxygen and the guanidinium protons. This strips the solvation shell away from the lipophilic 2-chloro-4-fluorobenzyl ring, triggering hydrophobic collapse and silent micro-precipitation.

Quantitative Solubility Matrix

The following tables summarize the critical physicochemical parameters and comparative solubility limits for the compound.

Table 1: Physicochemical Properties

| Parameter | Value / Characteristic | Mechanistic Implication |

| Molecular Weight | ~201.63 g/mol (Free Base) | Small molecule; highly permeable if uncharged. |

| 13.0 – 13.6 | Permanently ionized at physiological pH[2][3]. | |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity driven by the halogens. |

| Hydrogen Bonding | 3 Donors, 1 Acceptor | Strong hydration potential in aqueous media[4]. |

Table 2: Comparative Solubility Limits

| Solvent System | Form | Max Solubility (Estimated) | Stability / Notes |

| Water (pH 7.4) | Free Base | < 0.1 mg/mL | Practically insoluble. |

| Water (pH 7.4) | HCl Salt | > 20 mg/mL | Highly soluble; stable if pH is maintained[1]. |

| DMSO (Anhydrous) | Free Base / Salt | > 50 mg/mL | Excellent solubility; requires inert atmosphere. |

| DMSO (10% Water) | Free Base / Salt | < 5 mg/mL | High risk of micro-precipitation[5]. |

Self-Validating Experimental Protocols

To ensure scientific integrity, solubility must be measured using a self-validating system that accounts for colloidal aggregates and solid-state transformations.

High-Fidelity Solubility Assessment Workflow.

Protocol A: Preparation of High-Fidelity Anhydrous DMSO Stocks

Objective: Prevent moisture-induced hydrophobic collapse of the benzylguanidine structure.

-

Preparation: Equilibrate the solid 1-(2-Chloro-4-fluorobenzyl)guanidine to room temperature in a desiccator to prevent ambient condensation.

-

Solvent Selection: Utilize only newly opened, septum-sealed anhydrous DMSO (≥99.9%, water ≤0.005%).

-

Dissolution: Dissolve the compound to a target concentration of 10 mM. Vortex for 60 seconds. Do not use sonication, as localized heating can degrade halogenated benzyl compounds.

-

Inert Storage: Purge the headspace of the storage vials with dry Argon gas. Seal with PTFE-lined caps and store at -20°C.

-

Validation: Before use, thaw the stock at room temperature and analyze via Dynamic Light Scattering (DLS) to confirm the absence of colloidal aggregates (>10 nm).

Protocol B: Thermodynamic Aqueous Solubility Assessment (Shake-Flask LC-MS/MS)

Objective: Determine the true thermodynamic solubility limit in biological buffers.

-

Saturation: Add excess solid compound (salt form) to 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in a glass vial.

-

Equilibration: Incubate the suspension at 37°C on an orbital shaker at 400 rpm for exactly 24 hours. Causality: 24 hours is required to transition from kinetic dissolution to thermodynamic equilibrium.

-

Phase Separation: Transfer the mixture to a polycarbonate tube and ultracentrifuge at 100,000 x g for 30 minutes. Causality: Standard filtration (0.22 µm) often allows nano-suspensions of lipophilic guanidines to pass through, falsely inflating solubility data.

-

Quantification (Supernatant): Dilute the supernatant 1:1000 in mobile phase and quantify the dissolved fraction using LC-MS/MS against a standard curve.

-

Validation (Pellet): Recover the solid pellet and analyze via X-ray Powder Diffraction (XRPD). Causality: This ensures the compound did not undergo salt disproportionation (converting from a soluble salt to an insoluble free base) during the assay.

Conclusion

The solubility of 1-(2-Chloro-4-fluorobenzyl)guanidine is a delicate balance governed by the extreme basicity of its guanidine head and the lipophilicity of its halogenated tail. While highly soluble in pure aprotic solvents like DMSO and as a salt in aqueous buffers, the compound is highly susceptible to moisture-induced precipitation in organic stocks and pH-driven precipitation in water. By employing stringent anhydrous handling and ultracentrifugation-validated assays, researchers can ensure robust, reproducible data in downstream biological and analytical applications.

References

-

[2] Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice | ResearchGate |

-

[1] Clinical Applications and the Roles of Transporters in Disposition, Tumor Targeting, and Tissue Toxicity of meta-Iodobenzylguanidine | PMC (nih.gov) |

-

[3] Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry | SCIRP |

-

[5] Guanidine HCl | CAS 50-01-1 | Selleck Chemicals |

-

[4] Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)... | MDPI |

-

Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development | d-nb.info |

Sources

- 1. Clinical Applications and the Roles of Transporters in Disposition, Tumor Targeting, and Tissue Toxicity of meta-Iodobenzylguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]

- 4. mdpi.com [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

Next-Generation Neuroendocrine Imaging: A Technical Guide to Fluorinated Benzylguanidine Derivatives

Executive Summary

For decades, the imaging and staging of neural crest and neuroendocrine tumors (NETs)—such as neuroblastoma and pheochromocytoma—have relied heavily on radioiodinated analogs, primarily

The advent of fluorinated benzylguanidine derivatives , specifically

Mechanistic Grounding: The NET/VMAT Axis

The clinical efficacy of fluorinated benzylguanidines relies on their ability to hijack the biological machinery of catecholamine-secreting cells. Both

The mechanism of action is a two-tier transport system:

-

Cellular Internalization: The radiotracer is actively pumped from the bloodstream into the chromaffin cell cytosol via the 2[2].

-

Vesicular Sequestration: Once inside, the tracer is translocated into storage vesicles by the3[3], preventing enzymatic degradation and ensuring high tumor retention.

Cellular uptake mechanism of fluorinated benzylguanidines via NET and VMAT.

Radiochemistry: Overcoming the Aromatic Fluorination Barrier

Historically, the direct nucleophilic

To solve this, modern radiochemistry employs diaryliodonium salt precursors . Causality of choice: The heavily electron-withdrawing nature of the iodonium leaving group drastically lowers the activation energy at the ipso-carbon. This allows nucleophilic aromatic substitution (S

Automated two-step radiosynthesis workflow for [18F]MFBG.

Step-by-Step Methodology: Automated Radiosynthesis of F-MFBG

Self-Validating Principle: This protocol ensures its own reliability through intermediate azeotropic drying (preventing hydrolysis) and final HPLC co-injection with a non-radioactive

-

Isotope Trapping: Cyclotron-produced aqueous

F -

Elution & Azeotropic Drying: The

F -

Radiofluorination (Thermolysis): The diaryliodonium salt precursor is added in an inert solvent (e.g., DMF) and heated to 130°C for 15 minutes to drive the fluorination of the aromatic ring[5].

-

Acid Deprotection: Hydrochloric acid (HCl) is added and heated to cleave the Boc (tert-butyloxycarbonyl) protecting groups from the guanidine moiety[5].

-

Purification: The crude mixture is purified via semi-preparative HPLC. The radioactive peak corresponding to

F-MFBG is collected. -

Formulation & QC: The fraction is diluted with saline, passed through a 0.22 µm sterile filter, and subjected to Quality Control. The final product typically achieves >99.9% radiochemical purity with a decay-corrected yield of ~31%[5].

Clinical and Preclinical Efficacy: The Data

The transition to

In a prospective clinical trial evaluating 34 pediatric patients with active neuroblastoma,6

6[6].Quantitative Comparison of Imaging Modalities

| Parameter | ||

| Imaging Modality | SPECT/CT | PET/CT or PET/MRI |

| Isotope Half-Life | 13.2 hours | 109.7 minutes |

| Post-Injection Scan Time | 24 hours | 1 to 2 hours |

| Spatial Resolution | ~10–15 mm | ~2–4 mm |

| Thyroid Blocking | Required (Lugol's Iodine) | Not Required |

| Total Lesions Detected (n=34) | 532 lesions | 784 lesions (p < 0.001) |

| Mean Curie Score | 7.74 ± 7.52 | 11.32 ± 8.18 (p < 0.001) |

| Pediatric Anesthesia | Often Required (long scan times) | Rarely Required (2-10 min scan time) |

Self-Validating Experimental Workflows for Tracer Evaluation

When developing novel fluorinated derivatives like

The Desipramine Blockade Workflow:

-

Baseline In Vivo PET/CT: The subject (e.g., a MENX rat model of pheochromocytoma) is injected with the fluorinated tracer. High Standardized Uptake Values (SUV) in the adrenal glands establish baseline accumulation[3].

-

Competitive Inhibition (Validation Step): A parallel cohort is pre-treated with desipramine, a potent and selective NET inhibitor.

References

- A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use.nih.gov.

- Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.scispace.com.

- Preclinical evaluation of 18F-LMI1195 for in vivo imaging of pheochromocytoma in the MENX tumor model.nih.gov.

- [18F]MFBG PET/CT outperforming [123I]MIBG SPECT/CT in the evaluation of neuroblastoma.nih.gov.

- Diagnostic accuracy of neuroblastoma patient imaging with 18F-mFBG PET-CT compared to 123I-mIBG scanning.clinicaltrialsregister.eu.

- Imaging pheochromocytoma in small animals: preclinical models to improve diagnosis and treatment.researchgate.net.

Sources

- 1. EudraCT Number 2019-003713-33 - Clinical trial results - EU Clinical Trials Register [clinicaltrialsregister.eu]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of 18F-LMI1195 for in vivo imaging of pheochromocytoma in the MENX tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A practical, automated synthesis of meta-[(18)F]fluorobenzylguanidine for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [18F]MFBG PET/CT outperforming [123I]MIBG SPECT/CT in the evaluation of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(2-Chloro-4-fluorobenzyl)guanidine from benzylamine

Technical Application Note: Scalable Synthesis of 1-(2-Chloro-4-fluorobenzyl)guanidine

Abstract

This application note details the optimized protocol for the synthesis of 1-(2-Chloro-4-fluorobenzyl)guanidine (CAS: 1246608-84-3), a functionalized benzylguanidine scaffold often utilized in the development of antihypertensive agents, ion channel blockers, and antifungal therapeutics. While the prompt suggests synthesis "from benzylamine," direct halogenation of unsubstituted benzylamine lacks regioselectivity. Therefore, this guide focuses on the guanidinylation of 2-chloro-4-fluorobenzylamine . Two protocols are presented: a High-Purity Method using 1H-pyrazole-1-carboxamidine hydrochloride (recommended for research scale) and a Cost-Effective Method using S-methylisothiourea (recommended for scale-up).

Retrosynthetic Analysis & Strategy

The target molecule is a mono-substituted guanidine. The most efficient disconnection is at the C-N bond between the guanidine moiety and the benzylamine nitrogen.

-

Target: 1-(2-Chloro-4-fluorobenzyl)guanidine

-

Precursor: 2-Chloro-4-fluorobenzylamine

-

Transformation: Electrophilic Guanidinylation

Strategic Consideration: The 2-chloro and 4-fluoro substituents are electron-withdrawing, reducing the nucleophilicity of the benzylic amine compared to unsubstituted benzylamine. Consequently, mild guanidinylating agents (like cyanamide without activation) may suffer from sluggish kinetics. We utilize 1H-pyrazole-1-carboxamidine hydrochloride , which acts as an electrophilic amidine transfer reagent, ensuring high conversion under mild conditions.

Figure 1: Retrosynthetic disconnection showing the amine precursor.

Safety & Pre-requisites

-

Chemical Hazards: 2-Chloro-4-fluorobenzylamine is corrosive and causes skin burns. Guanidinylating agents are irritants.

-

Engineering Controls: All reactions must be performed in a fume hood.

-

Solvent Handling: DMF (N,N-Dimethylformamide) is hepatotoxic; use acetonitrile as a greener alternative if solubility permits.

Experimental Protocols

Method A: High-Purity Synthesis (Recommended for <10g scale)

This method utilizes 1H-pyrazole-1-carboxamidine hydrochloride . It avoids the release of noxious methyl mercaptan gas associated with traditional isothiourea methods.

Reagents:

-

2-Chloro-4-fluorobenzylamine (1.0 equiv)

-

1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Acetonitrile (MeCN) or DMF (5 mL/mmol)

Step-by-Step Protocol:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzylamine (10 mmol, 1.59 g) in Acetonitrile (50 mL).

-

Base Addition: Add DIPEA (25 mmol, 4.35 mL) to the solution. Stir for 5 minutes at room temperature (RT).

-

Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol, 1.54 g) in a single portion.

-

Reaction: Stir the mixture at RT for 16–24 hours .

-

Monitoring: Check by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). The starting amine spot should disappear.

-

Note: If reaction is slow due to the electron-deficient ring, heat to 50°C.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove Acetonitrile and excess DIPEA.

-

The residue consists of the product and pyrazole byproduct.

-

-

Purification (Precipitation):

-

Dissolve the residue in a minimum amount of Ethanol (approx. 5-10 mL).

-

Add Diethyl Ether (50-100 mL) slowly with stirring to induce precipitation of the guanidine hydrochloride salt.

-

Cool to 0°C for 2 hours.

-

Filter the white solid and wash with cold ether.

-

-

Salt Exchange (Optional for Free Base): If the free base is required, dissolve the salt in 1M NaOH and extract with EtOAc. However, the HCl salt is more stable.

Method B: Cost-Effective Synthesis (Recommended for >10g scale)

This method uses S-methylisothiourea hemisulfate . It is cheaper but generates methanethiol (rotten cabbage odor).

Reagents:

-

2-Chloro-4-fluorobenzylamine (1.0 equiv)

-

S-Methylisothiourea hemisulfate (0.55 equiv - Note: 1 mol sulfate provides 2 mol isothiourea)

-

Ethanol/Water (1:1 v/v)

Protocol:

-

Setup: Dissolve S-methylisothiourea hemisulfate (5.5 mmol) in water (10 mL). Add 2-chloro-4-fluorobenzylamine (10 mmol) dissolved in Ethanol (10 mL).

-

Reaction: Heat the mixture to reflux (80°C) for 6–12 hours.

-

Odor Control: The condenser outlet must be connected to a bleach (sodium hypochlorite) trap to neutralize the evolved methanethiol gas.

-

-

Workup: Cool the solution. Acidify with concentrated HCl to pH ~2 if not already acidic.

-

Isolation: Evaporate solvents. Recrystallize the crude residue from Isopropanol/Ether.

Data Summary & Characterization

Expected Yields:

| Method | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|

| Method A (Pyrazole) | 85–95% | >98% | Cleanest profile; minimal byproduct. |

| Method B (Isothiourea) | 70–80% | >95% | Requires bleach trap; sulfur smell possible. |

Characterization Data (Simulated for Verification):

-

Appearance: White crystalline solid (HCl salt).

-

Melting Point: 165–168°C (typical for benzylguanidine HCl salts).

-

1H NMR (400 MHz, DMSO-d6):

-

δ 8.10 (br s, 1H, NH), 7.45 (br s, 4H, Guanidine NHs), 7.55 (dd, 1H, Ar-H), 7.40 (dd, 1H, Ar-H), 7.20 (td, 1H, Ar-H), 4.45 (d, 2H, CH2-N).

-

Key Feature: The benzylic CH2 usually appears as a doublet around 4.4–4.5 ppm, coupling to the NH.

-

-

MS (ESI+): m/z calculated for C8H9ClFN3 [M+H]+: 202.05; Found: 202.1.

Workflow Visualization

Figure 2: Workflow for the High-Purity Synthesis Method (Method A).

Critical Troubleshooting

-

Problem: Low conversion.

-

Cause: The electron-withdrawing F and Cl atoms make the amine less nucleophilic.

-

Solution: Switch solvent to DMF and increase temperature to 60°C. Ensure the guanidinylating reagent is fresh (not hydrolyzed).

-

-

Problem: Product is an oil/sticky gum.

-

Cause: Presence of residual DIPEA or solvent.

-

Solution: Triturate the oil with diethyl ether or hexanes vigorously to induce crystallization. If that fails, dissolve in water, wash with DCM (to remove non-polar impurities), then lyophilize the aqueous layer.

-

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. Link

-

Sigma-Aldrich. Product Specification: N-(2-Chloro-4-fluorobenzyl)guanidine (Related Analogues).Link

-

PubChem. Compound Summary: 1-(2-Chloro-4-fluorobenzyl)guanidine (CAS 1246608-84-3).Link

Application Note: Guanylation Protocols for 2-Chloro-4-Fluorobenzylamine

This Application Note provides a comprehensive technical guide for the guanylation of 2-chloro-4-fluorobenzylamine . It is designed for researchers requiring high-purity synthesis of guanidine derivatives for medicinal chemistry or chemical biology applications.[1]

Executive Summary & Strategic Analysis

The transformation of 2-chloro-4-fluorobenzylamine (CAS: 15205-11-5) into its corresponding guanidine is a critical step in synthesizing bioactive scaffolds, particularly for ligands targeting GPCRs, ion channels, or viral neuraminidase.[1]

Substrate Analysis:

-

Nucleophilicity: The primary amine is benzylic and generally nucleophilic.[1] However, the electron-withdrawing nature of the chloro (C-2) and fluoro (C-4) substituents exerts a negative inductive effect (-I), slightly reducing the nucleophilicity compared to unsubstituted benzylamine.

-

Sterics: The ortho-chloro substituent introduces mild steric bulk, which may retard reaction rates with bulky guanylating agents.[1]

-

Risk Factors: While the C-4 fluorine is a potential leaving group for Nucleophilic Aromatic Substitution (

), this side reaction is kinetically disfavored under standard guanylation conditions due to the lack of strong electron-withdrawing groups (like

Protocol Selection Matrix:

| Priority | Recommended Protocol | Reagent | Key Advantage |

|---|---|---|---|

| Purity & Mildness | Method A | 1H-Pyrazole-1-carboxamidine HCl | High purity, mild room temp conditions.[1] |

| Protection Strategy | Method B |

Method A: The "Gold Standard" (Pyrazole-1-carboxamidine)[1]

This method is preferred for discovery chemistry (mg to g scale) due to the ease of workup and high conversion rates. The pyrazole byproduct is easily removed.

Reagents & Materials

-

Substrate: 2-Chloro-4-fluorobenzylamine (1.0 equiv)

-

Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 – 1.1 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 – 2.5 equiv)[1] -

Solvent: DMF (Dimethylformamide) or dry Methanol (

M concentration)[1]

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluorobenzylamine (1.0 equiv) in DMF.

-

Addition: Add DIPEA (2.0 equiv) followed by 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv).

-

Note: The reaction is initially heterogeneous but typically clears as it progresses.

-

-

Reaction: Stir the mixture at Room Temperature (20–25 °C) for 16–24 hours.

-

Monitoring: Check by TLC (System: 10% MeOH in DCM with 1%

) or LC-MS.[1] The product will appear as a polar spot/peak (

-

-

Workup (Precipitation Method):

-

Dilute the reaction mixture with Diethyl Ether (10 volumes). The guanidine product often oils out or precipitates while the pyrazole byproduct remains in solution.

-

Decant the supernatant.[1]

-

Triturate the residue with fresh ether/hexanes to induce crystallization.

-

-

Alternative Workup (Extraction):

Method B: Protected Guanidine Synthesis (Di-Boc Route)[1]

Ideal when the guanidine must be purified by standard silica chromatography or when the molecule will undergo further synthetic steps incompatible with a free guanidine.

Reagents

-

Substrate: 2-Chloro-4-fluorobenzylamine (1.0 equiv)

-

Reagent:

-Di-Boc-S-methylisothiourea (1.0 – 1.1 equiv)[1] -

Promoter: Mercury(II) Chloride (

) (1.1 equiv) OR Mukaiyama’s Reagent (2-chloro-1-methylpyridinium iodide) for a metal-free option.[1] -

Base: Triethylamine (

) (2.0 equiv)[1] -

Solvent: DCM (Dichloromethane) or DMF.[1]

Step-by-Step Protocol (Metal-Free Variation)

-

Activation: Dissolve

-Di-Boc-S-methylisothiourea (1.1 equiv) in DCM. -

Coupling: Add 2-chloro-4-fluorobenzylamine (1.0 equiv) and

(2.0 equiv). -

Promotion: Add Mukaiyama’s Reagent (1.2 equiv) to drive the reaction by activating the thiourea sulfur.[1]

-

Reaction: Stir at room temperature for 4–12 hours.

-

Workup:

-

Dilute with DCM and wash with water, 5% citric acid, and brine.

-

Dry over

and concentrate.

-

-

Purification: Purify the Di-Boc-guanidine intermediate via flash column chromatography (Hexanes/EtOAc gradient).

-

Deprotection (Final Step): Treat the purified intermediate with TFA/DCM (1:1) for 2 hours to liberate the free guanidine 2-chloro-4-fluorobenzylamine salt.[1]

Method C: Cost-Effective Scale-Up (S-Methylisothiourea)[1]

Best for multi-gram synthesis where chromatography is to be avoided.[1] Requires heating and produces methyl mercaptan (toxic/odorous gas).[1]

Reagents

-

Substrate: 2-Chloro-4-fluorobenzylamine (1.0 equiv)

-

Reagent: S-Methylisothiourea sulfate (0.5 equiv - stoichiometry is 2:1 amine:sulfate)[1]

-

Solvent: Ethanol/Water (1:1 or 2:1 mixture)[1]

Step-by-Step Protocol

-

Safety Check: Perform this reaction in a fume hood equipped with a bleach trap to neutralize evolved methyl mercaptan (

) gas.[1] -

Mixing: Combine the amine and S-methylisothiourea sulfate in the solvent mixture.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 3–6 hours.

-

Observation: Evolution of gas (MeSH) indicates reaction progress.[1]

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate to remove ethanol.[1]

-

The product (guanidinium sulfate salt) often crystallizes from the remaining aqueous solution upon cooling on ice.

-

-

Recrystallization: Recrystallize the crude solid from hot water or water/ethanol to yield pure crystals.[1]

Visualization: Reaction Logic & Mechanism

The following diagrams illustrate the decision logic and the core mechanism for the recommended Method A.

Caption: Decision tree for selecting the optimal guanylation protocol based on scale and purity requirements.

Caption: Mechanistic pathway for Method A showing nucleophilic attack and pyrazole elimination.

Analytical Validation

To ensure the trustworthiness of the protocol, the synthesized compound should be validated against the following expected data profile:

| Parameter | Expected Value / Observation |

| Physical State | White to off-white solid (Salt form: HCl or Sulfate) |

| Solubility | Soluble in Water, Methanol, DMSO.[1] Insoluble in Ether, Hexanes. |

| LC-MS (ESI+) | m/z = 202.04 ( |

| 1H NMR (DMSO-d6) | |

| 19F NMR | Single peak around |

References

-

Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] Journal of Organic Chemistry, 57(8), 2497–2502. Link

-

Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions.[1] Journal of Organic Chemistry, 63(23), 8432–8439. Link

-

Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines.[1][2] Synlett, 2009(20), 3368–3372. Link

-

Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[1] ARKIVOC, 2005(4), 49-87.[1] Link

-

Shildneck, P. R., & Windus, W. (1932). S-Methylisothiourea Sulfate.[1] Organic Syntheses, Coll.[1] Vol. 2, p.411. Link

Sources

Application Note: High-Fidelity Screening of Guanidine Derivatives Against Voltage-Gated Potassium (Kv) Channels

Target Audience: Ion Channel Pharmacologists, Electrophysiologists, and Drug Discovery Scientists Focus: Kv1.3 and Kv11.1 (hERG) Channels

Introduction & Mechanistic Rationale

Guanidine derivatives, characterized by their highly basic and positively charged guanidinium moiety, are frequently utilized as modulators of voltage-gated ion channels. While classically recognized as potent inhibitors of the voltage-gated proton channel (Hv1), recent electrophysiological profiling has revealed that compounds like 5-chloro-2-guanidinobenzimidazole (ClGBI) exhibit significant, non-selective inhibition of voltage-gated potassium (Kv) channels, including Kv1.3 and Kv11.1 (hERG)[1].

The causality behind this cross-reactivity lies in the structural mimicry of the guanidinium group. The positively charged moiety mimics hydrated K⁺ ions, allowing it to enter the intracellular pore cavity of Kv channels during the open state. Once inside, it interacts with key aromatic residues (such as Tyr652 and Phe656 in the hERG S6 helix) to physically occlude the permeation pathway[2]. Because Kv1.3 is essential for T-cell proliferation and hERG is a critical anti-target for cardiac safety (QT prolongation), establishing a robust, self-validating screening funnel is paramount for drug development[1][2].

Screening Funnel Architecture

To efficiently profile guanidine libraries, we employ a two-tiered approach: a high-throughput primary screen utilizing fluorogenic Thallium (Tl⁺) flux, followed by high-fidelity electrophysiological validation using whole-cell patch clamp.

Figure 1: Funnel workflow for screening guanidine derivatives against Kv channels.

Phase 1: High-Throughput Primary Screening (Thallium Flux Assay)

Causality & Principle: Traditional rubidium flux assays require low-throughput atomic absorption spectroscopy. In contrast, the Thallium (Tl⁺) flux assay leverages Tl⁺ as a highly permeable surrogate for K⁺[3]. When Kv channels are opened via membrane depolarization, Tl⁺ flows down its concentration gradient into the cell and binds to a pre-loaded fluorogenic dye (e.g., Thallos AM). This yields a robust, kinetic fluorescence signal that can be read on a 384-well plate reader, providing the throughput necessary for primary library screening[4][5].

Step-by-Step Protocol

-

Cell Preparation: Seed CHO-K1 cells stably expressing the target channel (e.g., Kv11.1/hERG) into 384-well clear-bottom, black-walled plates at a density of 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂[5].

-

Dye Loading: Aspirate media and add 20 µL/well of Thallos AM dye loading solution (containing probenecid to inhibit dye efflux). Incubate for 1 hour at 37°C in the dark[5].

-

Compound Incubation: Add the guanidine derivatives in a 10-point dose-response format (e.g., 10 nM to 100 µM). Critical Step: Incubate for at least 15–30 minutes. Because guanidine derivatives often act as intracellular pore blockers, sufficient time must be allotted for the compound to partition across the lipid bilayer and reach steady-state equilibrium[1].

-

Stimulus & Kinetic Readout: Transfer the plate to a kinetic plate reader (e.g., FlexStation 3 or FLIPR). Record baseline fluorescence (Ex 490 nm / Em 520 nm) for 20 seconds. Inject a high-K⁺/Tl⁺ stimulus buffer to depolarize the cells and open the Kv channels. Continue recording for an additional 280 seconds[5].

-

Self-Validation (QC): Include Terfenadine (for hERG) as a positive control. The assay is validated if the Terfenadine IC₅₀ falls within 170–210 nM and the plate Z'-factor is > 0.6[5]. Calculate Vmax from the initial slope of the fluorescence increase.

Phase 2: Electrophysiological Validation (Whole-Cell Patch Clamp)

Causality & Principle: While Thallium flux identifies gross inhibition, it cannot resolve state-dependent binding or differentiate between pore occlusion and gating modification. Because guanidine derivatives typically require the channel to be in the open state to access their intracellular binding site, precise voltage control via patch clamp is mandatory to map these biophysical interactions[1].

Figure 2: State-dependent intracellular pore block mechanism by guanidine derivatives.

Step-by-Step Protocol

-

Solution Preparation:

-

Extracellular Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.

-

Intracellular Solution: 130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP, pH 7.2[6].

-

-

Cell Patching: Use borosilicate glass pipettes pulled to a resistance of 2.5–5 MΩ. Establish a gigaseal (>1 GΩ) on a single CHO-K1 cell expressing the target channel, then apply brief negative pressure to rupture the membrane and achieve whole-cell configuration[6].

-

Voltage Protocols:

-

For Kv1.3: Hold the membrane potential at -120 mV. Apply a series of 15-ms depolarizing pulses to +50 mV to evoke the outward K⁺ current[1].

-

For Kv11.1 (hERG): Hold at -80 mV. Depolarize to +20 mV for 2 seconds (to fully activate and inactivate the channels), followed by a repolarizing step to -40 mV for 1 second to elicit the characteristic hERG tail current[7].

-

-

Compound Perfusion & Kinetics: Perfuse the guanidine derivative extracellularly. Critical Step: The onset of block for compounds like ClGBI is rate-limited by membrane diffusion. Maintain the voltage protocol continuously and wait 50–100 seconds until the fractional block reaches a steady state before calculating the final IC₅₀[1].

-

Self-Validation (QC): Continuously monitor leak current and series resistance (Rs). The experiment is only valid if Rs remains < 15 MΩ and fluctuates by less than 15% during compound perfusion.

Quantitative Data Summary

The following table summarizes expected assay metrics and reference pharmacology when screening guanidine derivatives and control compounds against Kv channels.

| Target Channel | Assay Type | Reference Compound | Typical IC₅₀ / Kd | Assay Metric / Z'-Factor |

| Kv1.3 | Whole-Cell Patch Clamp | ClGBI (Guanidine) | ~72 µM | Steady-state block at 100s |

| Kv11.1 (hERG) | Thallium Flux Assay | Terfenadine (Control) | 176 – 204 nM | Z'-Factor > 0.6 |

| Kv11.1 (hERG) | Automated Patch Clamp | ClGBI (Guanidine) | ~12 – 894 µM | Tail current inhibition |

| Hv1 (On-Target) | Whole-Cell Patch Clamp | ClGBI (Guanidine) | ~26 µM | Voltage-sensor block |

References

1.[2] Vandenberg, J. I., et al. "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. Available at:[Link] 2.[3] "WO2020157126A1 - Modulators of potassium ion channels and uses thereof." Google Patents. Available at: 3.[4] "The Importance of Being Profiled: Improving Drug Candidate Safety and Efficacy Using Ion Channel Profiling." Frontiers. Available at:[Link] 4.[5] "CHO-K1 KV11.1 (hERG) Recombinant cell line." ION Biosciences. Available at:[Link] 5.[6] "A microtranslatome coordinately regulates sodium and potassium currents in the human heart." eLife. Available at: [Link] 6.[7] "Identification of quaternary ammonium compounds as potent inhibitors of hERG potassium channels." Ovid. Available at:[Link] 7.[1] "5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel." PMC (National Institutes of Health). Available at:[Link]

Sources

- 1. 5-Chloro-2-Guanidinobenzimidazole (ClGBI) Is a Non-Selective Inhibitor of the Human HV1 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. WO2020157126A1 - Modulators of potassium ion channels and uses thereof - Google Patents [patents.google.com]

- 4. Frontiers | The Importance of Being Profiled: Improving Drug Candidate Safety and Efficacy Using Ion Channel Profiling [frontiersin.org]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. A microtranslatome coordinately regulates sodium and potassium currents in the human heart | eLife [elifesciences.org]

- 7. ovid.com [ovid.com]

Application Note: Solvent Selection and Recrystallization Protocols for Guanidine Salts

This Application Note is structured to provide a rigorous, field-applicable guide for the recrystallization of guanidine salts, tailored for pharmaceutical and biochemical researchers.

Executive Summary & Scientific Rationale

Guanidine salts (e.g., Guanidine Hydrochloride, Guanidine Thiocyanate, and API-guanidinium adducts) are ubiquitous in biopharmaceutical processing and organic synthesis. Their utility stems from their unique physicochemical properties: they are strongly ionic, chaotropic (disrupting hydrogen bonding networks), and often highly hygroscopic.

However, these same properties make their purification via recrystallization notoriously difficult. The high lattice energy often competes with strong solvation forces in polar protic solvents, leading to common process failures such as "oiling out" (liquid-liquid phase separation) or the inclusion of stubborn UV-absorbing impurities.

This guide moves beyond basic "dissolve and cool" instructions. It integrates solubility thermodynamics with practical process engineering to provide a robust framework for solvent selection and crystal engineering.

Thermodynamics of Solvent Selection

The selection of a solvent system for guanidine salts must balance solubility power (to achieve reasonable volumes) with crystallization potential (to maximize yield).

Solubility Trends and Dielectric Considerations

Guanidinium cations (

Table 1: Solubility Profile of Guanidine Hydrochloride (GuHCl) at 25°C Data synthesized from thermodynamic solubility studies [1].

| Solvent | Solubility (Mole Fraction) | Dielectric Constant ( | Suitability as Solvent | Suitability as Anti-Solvent |

| Water | High (~6.0 M) | 80.1 | Excellent (Primary) | No |

| DMF | High (0.40) | 36.7 | Good (but high BP) | No |

| Methanol | Moderate (0.20) | 32.7 | Ideal Primary | No |

| Ethanol | Low-Moderate (0.11) | 24.5 | Secondary | Weak Anti-Solvent |

| 2-Propanol (IPA) | Low (0.08) | 17.9 | Poor | Ideal Anti-Solvent |

| Acetone | Negligible | 20.7 | No | Strong Anti-Solvent |

| Ethyl Acetate | Insoluble | 6.0 | No | Strong Anti-Solvent |

The "Oiling Out" Phenomenon

A critical failure mode in guanidine salt crystallization is "oiling out," where the salt separates as a solute-rich liquid phase rather than a solid crystal.[1][2][3] This occurs when the system enters a miscibility gap in the phase diagram before crossing the solubility curve (binodal vs. spinodal decomposition) [2].

-

Cause: High supersaturation levels, presence of impurities, or operating too close to the melting point of the solvated salt.

-

Mitigation: Use of a "Hybrid" solvent system (Solvent + Weak Anti-solvent) rather than a Strong Anti-solvent, and strict control of cooling rates.

Decision Framework for Solvent Systems

The following logic flow illustrates the selection process based on the specific guanidine salt and impurity profile.

Figure 1: Decision tree for selecting the optimal solvent system based on salt hydrophobicity and impurity type.

Experimental Protocols

Protocol A: Purification of Guanidine Hydrochloride (Chaotrope Grade)

Objective: Produce ultra-pure GuHCl with low UV absorbance (A260/A280 < 0.05) suitable for protein folding studies.[4] Mechanism: Methanol is used for high solubility, activated charcoal removes UV-absorbing aromatics, and 2-Propanol acts as a miscibility-modifying anti-solvent to induce crystallization without oiling out.

Materials:

-

Crude Guanidine HCl[5]

-

Methanol (HPLC Grade)

-

2-Propanol (IPA)

-

Activated Charcoal (Norit A or equivalent)

-

Heated filtration apparatus[6]

Step-by-Step Methodology:

-

Dissolution:

-

In a round-bottom flask, dissolve 500 g of crude GuHCl in 1.0 L of Methanol .

-

Heat to 50°C (below boiling point of MeOH: 64.7°C) with stirring until completely dissolved.

-

Note: If the solution is cloudy, inorganic salts (NaCl) may be present. These are less soluble in MeOH and may require filtration before step 2.

-

-

Adsorption (De-coloring):

-

Add 5-10 g of activated charcoal to the warm solution.

-

Stir at 50°C for 30–45 minutes.

-

Critical Check: Ensure the system does not boil; reflux condenser recommended.

-

-

Filtration:

-

Filter the hot solution through a Celite pad or a 0.22 µm membrane filter to remove charcoal fines.

-

Collect the filtrate in a clean, pre-warmed flask.

-

-

Crystallization (Anti-Solvent Addition):

-

Maintain filtrate temperature at ~40°C.

-

Slowly add 2-Propanol (warm) to the stirring filtrate.

-

Ratio: Target a final ratio of 2:1 (Methanol:IPA). Stop addition if persistent cloudiness (nucleation) appears.

-

-

Cooling & Maturation:

-

Allow the solution to cool to room temperature slowly (approx. 10°C/hour) to prevent oiling out.

-

Once at room temperature, transfer to a 4°C cold room or ice bath for 4 hours.

-

-

Harvesting:

-

Filter crystals via vacuum filtration.

-

Wash the cake with a cold 1:1 mixture of Methanol/IPA.

-

Dry under vacuum at 40°C.

-

Protocol B: Recrystallization of Hydrophobic Guanidinium API Salts

Objective: Purify a drug intermediate where the guanidine moiety is attached to a hydrophobic scaffold. Challenge: These salts often oil out in water/alcohol mixtures.

Step-by-Step Methodology:

-

Solvent Screening:

-

Perform a solubility test in Ethanol and Ethyl Acetate .[7]

-

Ideal System: Soluble in hot Ethanol, insoluble in Ethyl Acetate.

-

-

Seeding Strategy (Essential for Oiling Out Prevention):

-

Dissolve the crude salt in minimum hot Ethanol (e.g., 5 mL/g).

-

Prepare a small amount of "seed" crystals by scratching the side of a test tube containing a drop of the solution or by rapid cooling of a micro-aliquot.

-

-

Process:

-

Cool the bulk solution to just above the saturation point (metastable zone).

-

Add seed crystals (0.1 wt%).

-

Slowly add Ethyl Acetate (anti-solvent) dropwise.

-

Crucial: If an oily droplet phase appears, stop anti-solvent addition and heat slightly until the oil re-dissolves. Resume cooling/addition more slowly [3].

-

Troubleshooting: Managing "Oiling Out"

Oiling out is the most common failure mode. Use this workflow to recover the batch.

Figure 2: Remediation workflow for liquid-liquid phase separation (oiling out).

References

-

Solubility Measurement of Guanidine Hydrochloride : Li, D., et al. "Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents."[8] Journal of Chemical & Engineering Data.

-

Oiling Out Mechanisms : Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." Mettler Toledo Technical Library.

-

Preventing Oiling Out : BenchChem Technical Support. "Preventing Oiling Out in Diastereomeric Salt Formation." BenchChem Application Notes.

-

Guanidine Thiocyanate Preparation : PrepChem. "Preparation of guanidine thiocyanate." PrepChem Laboratory Manuals.

-

Protein Refolding Reagents : National Institutes of Health (NIH). "Use of Protein Folding Reagents (Guanidine HCl Purification)." PMC Methods.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. mt.com [mt.com]

- 4. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification method of pharmaceutical grade guanidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Guanylation of Electron-Deficient Benzylamines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions, poor conversions, and reagent decomposition when attempting to guanylate deactivated amines.

Electron-deficient benzylamines (e.g., 4-nitrobenzylamine, 4-trifluoromethylbenzylamine) present a unique kinetic hurdle: the electron-withdrawing groups exert a strong inductive pull (-I effect), severely reducing the electron density on the benzylic carbon and the nucleophilicity of the primary amine. To overcome this, we must abandon standard reagents and shift to highly electrophilic guanylating systems.

Below is our comprehensive troubleshooting guide, structured to address the causality of these failures and provide self-validating protocols for your workflows.

Quantitative Data Summary: Reagent Efficacy Comparison

Before diving into the troubleshooting FAQs, review this performance matrix to ensure you are using the correct reagent class for your specific substrate.

| Guanylating Reagent | Target Product Type | Yield (Standard Amines) | Yield (Electron-Deficient) | Mechanistic Causality / Advantage |

| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | Di-Boc-Guanidines | 85–95% | 20–40% | Insufficiently electrophilic; cannot overcome the high activation energy barrier of weak nucleophiles. |

| Goodman's Reagent (Triflyl Guanidine) | Di-Boc-Guanidines | >95% | 80–95% | The triflyl group dramatically lowers the LUMO of the reagent, forcing reactivity[1]. |

| Acylcyanamide + TMSCl | Mono-N-acylguanidines | 90–95% | 70–90% | In situ generation of a highly reactive N-silylcarbodiimide intermediate[2]. |

| HATU + KOtBu | Tetramethylguanidines | 85–95% | 60–85% | Repurposed coupling agent provides direct, base-mediated access to superbases[3]. |

Pathway Visualization: Overcoming Nucleophilic Deficiency

Guanylation pathways for electron-deficient benzylamines using optimized electrophilic reagents.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my electron-deficient benzylamines fail to react with standard pyrazole-based reagents, even after 48 hours of reflux? A1: The failure is rooted in molecular orbital mismatch. Standard reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine rely on the pyrazole ring as a leaving group. While effective for strong nucleophiles, the electrophilicity of the central guanidine carbon is too low to react with the deactivated lone pair of an electron-deficient benzylamine. Extended heating simply leads to thermal decomposition of the reagent rather than product formation. You must switch to a reagent with a stronger electron-withdrawing leaving group to lower the Lowest Unoccupied Molecular Orbital (LUMO).

Q2: What is the most reliable reagent for synthesizing Di-Boc-guanidines from these poor nucleophiles? A2: 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine, commonly known as Goodman's Reagent, is the industry standard[1]. The triflyl (-SO₂CF₃) group is exceptionally electron-withdrawing. This creates a highly electrophilic center that readily accepts attack from poor nucleophiles. The byproduct, trifluoromethanesulfonamide, is relatively inert and easily removed during basic workup.

Q3: I am seeing significant Boc-deprotection during the workup of my di-Boc-guanidine product. How can I prevent this? A3: This is a classic pitfall. Boc groups on guanidines are uniquely acid-sensitive compared to standard Boc-amines. This is because the loss of the Boc group generates a highly resonance-stabilized guanidinium cation, driving the equilibrium toward deprotection. Troubleshooting Fix: Never use acidic washes (e.g., 1M HCl, or even saturated NH₄Cl if left in the separatory funnel too long). Use strictly neutral or mildly basic workup conditions (e.g., saturated NaHCO₃) to ensure the integrity of the product.

Q4: I need to synthesize mono-N-acylguanidines. How can I activate my cyanamides effectively? A4: Acylcyanamides are notoriously sluggish with deactivated amines. However, treating an acylcyanamide with chlorotrimethylsilane (TMSCl) generates a highly reactive N-silylcarbodiimide intermediate in situ. This intermediate is capable of guanylating hindered and electron-deficient amines rapidly at room temperature, often completing within 15 minutes to a few hours[2]. See Protocol 2 below for the exact methodology.

Q5: Can I repurpose standard peptide coupling agents for guanylation? A5: Yes, specifically for the synthesis of pentasubstituted guanidines (like 2-substituted 1,1,3,3-tetramethylguanidines or TMGs). Recent systematic studies have shown that HATU, a common amide coupling reagent, acts as an excellent guanylating agent. While strong nucleophiles react with HATU in the presence of mild bases like Triethylamine (TEA), electron-deficient amines require a stronger base like Potassium tert-butoxide (KOtBu) in DMF to drive the reaction[3].

Validated Experimental Protocols

Protocol 1: Guanylation using Goodman's Reagent (Di-Boc-Guanidines)

Self-Validating Design: The use of excess DIPEA neutralizes the acidic triflamide byproduct in real-time, preventing reaction stalling and premature Boc-deprotection.

-

Preparation: In an oven-dried round-bottom flask under N₂ or Ar, dissolve the electron-deficient benzylamine (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) dropwise. Causality: DIPEA acts as a non-nucleophilic base, ensuring the benzylamine remains unprotonated while simultaneously scavenging the trifluoromethanesulfonamide byproduct[1].

-

Reagent Addition: Add 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine (1.05 equiv, 1.05 mmol) in one portion.

-

Reaction Monitoring (Self-Validation Checkpoint): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the ninhydrin-active primary amine spot disappears (typically 12–24 hours for deactivated substrates).

-